Naringin hydrate

描述

Naringin hydrate is a flavonoid compound predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is responsible for the bitter taste in these fruits and has been extensively studied for its remarkable biological properties, including anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective activities .

准备方法

Synthetic Routes and Reaction Conditions

Naringin can be synthesized through various methods, including acylation and glycosylation. The acylation reaction occurs in the glycoside region, enhancing the lipid solubility of naringin . High-speed counter-current chromatography (HSCCC) is another method used for the preparation and separation of naringin, utilizing a two-phase solvent system composed of ethyl acetate, n-butanol, and water .

Industrial Production Methods

Industrial production of naringin often involves extraction from citrus fruits. The process includes crushing the fruits, followed by solvent extraction and purification. The use of enzymes like naringinase can help in debittering grapefruit juice by breaking down naringin into its less bitter components .

化学反应分析

Types of Reactions

Naringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its solubility and bioavailability .

Common Reagents and Conditions

Common reagents used in the reactions involving naringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the flavonoid structure .

Major Products Formed

The major products formed from these reactions include naringenin, which is the aglycone form of naringin, and various glycosylated derivatives that enhance its solubility and bioavailability .

科学研究应用

Pharmacological Properties

Naringin exhibits a wide array of pharmacological effects, including:

- Antioxidant Activity : Naringin acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it beneficial for conditions such as arthritis and inflammatory bowel disease .

- Neuroprotective Effects : Naringin demonstrates protective effects against neurodegeneration, particularly in models of Alzheimer's disease. It mitigates oxidative damage and improves cognitive function .

- Cardioprotective Effects : Studies indicate that naringin can lower cholesterol levels and improve vascular health by promoting vasodilation and inhibiting platelet aggregation .

Clinical Applications

Naringin's therapeutic potential extends to several clinical applications:

- Diabetes Management : Research has shown that naringin can lower blood glucose levels in diabetic models, suggesting its role in managing diabetes .

- Cancer Treatment : Naringin exhibits selective toxicity towards cancer cells while sparing normal cells. It has been investigated for its ability to modulate the DNA damage response in cancer therapy .

- Dietary Supplements : Naringin is increasingly used in dietary supplements due to its health benefits, particularly for cardiovascular health and metabolic disorders .

Nanoformulations

To enhance the bioavailability of naringin, researchers have developed various nanoformulations:

| Type of Nanoformulation | Description | Benefits |

|---|---|---|

| Liposomes | Spherical vesicles that encapsulate naringin | Improved solubility and targeted delivery |

| Solid Lipid Nanoparticles | Composed of solid lipids that stabilize naringin | Enhanced stability and controlled release |

| Polymeric Micelles | Amphiphilic polymers that solubilize naringin | Increased bioavailability |

These formulations have shown improved therapeutic efficacy compared to conventional naringin preparations .

Case Studies

Several studies highlight the effectiveness of naringin hydrate in various conditions:

- Neuroprotection in Alzheimer’s Disease : A study demonstrated that naringin administration significantly improved cognitive function and reduced oxidative stress markers in an Alzheimer's disease model induced by aluminum chloride .

- Cholesterol Reduction : In hypercholesterolemic rabbits, dietary naringin was shown to significantly lower plasma cholesterol levels and reduce the expression of adhesion molecules involved in atherosclerosis .

- Anti-inflammatory Effects : In a model of chronic bronchitis induced by cigarette smoke, naringin reduced airway inflammation and hyper-responsiveness, showcasing its potential for respiratory conditions .

作用机制

Naringin exerts its effects through various molecular targets and pathways. It modulates oxidative stress, inflammation, and apoptosis by interacting with key signaling molecules such as AMP-activated protein kinase (AMPK), nuclear factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK). These interactions help in reducing oxidative damage, suppressing inflammatory responses, and inducing cell death in cancer cells .

相似化合物的比较

Similar Compounds

Naringenin: The aglycone form of naringin, known for its higher bioavailability and similar biological activities.

Hesperidin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.

Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anticancer activities

Uniqueness of Naringin

Naringin is unique due to its glycosylated structure, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin. this structure also enhances its solubility and stability, making it a valuable compound for various applications .

生物活性

Naringin hydrate, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Naringin is characterized by its poor solubility in water, which limits its bioavailability. Research indicates that naringin's solubility can be enhanced through various methods, including glycosylation and the formation of nanoformulations. For instance, glycosylation with maltogenic amylase has been reported to increase water solubility by 250 times compared to naringin alone .

Table 1: Solubility of Naringin in Various Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 1 |

| Methanol | Higher |

| Ethanol | Higher |

| Ethyl Acetate | Moderate |

| Petroleum Ether | Low |

Pharmacological Activities

Naringin exhibits a wide range of biological activities, including:

- Antioxidant Properties : Naringin has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vitro studies indicate that it protects against oxidative stress-induced cellular damage .

- Anti-inflammatory Effects : Naringin reduces pro-inflammatory cytokines and mediators, demonstrating efficacy in models of inflammation. For example, it significantly attenuated lipopolysaccharide (LPS)-induced inflammation in animal studies .

- Neuroprotective Effects : Naringin has shown promise in reducing amyloid plaque burden and improving cognitive function in animal models of Alzheimer's disease. Studies report that naringin treatment led to improved cognitive performance and reduced oxidative damage in Wistar rats .

- Cardioprotective Effects : Research indicates that naringin can lower cholesterol levels and improve lipid profiles, contributing to cardiovascular health. It has demonstrated protective effects against myocardial ischemia-reperfusion injury .

- Anticancer Activity : Naringin has been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its ability to modulate signaling pathways related to cell survival and death is a key mechanism behind its anticancer properties .

Case Studies

- Cognitive Enhancement : A study involving APPswe/PS1ΔE9 transgenic mice treated with naringin showed a significant reduction in amyloid plaques and improved cognitive performance at doses of 40 mg/kg and 80 mg/kg. The study highlighted naringin's potential as a therapeutic agent for Alzheimer's disease .

- Inflammation Model : In a rat model of LPS-induced inflammation, administration of naringin (400 mg/kg) resulted in marked improvements in inflammatory markers and tissue regeneration over 30 days .

- Cancer Cell Studies : Naringin demonstrated significant cytotoxic effects against human leukemia P388 cells, reducing apoptosis induced by oxidative stress at concentrations as low as 1 mM .

The biological activities of naringin are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : Naringin enhances the expression of antioxidant enzymes, thus reducing reactive oxygen species (ROS) levels within cells.

- Anti-inflammatory Pathways : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.

- Neuroprotective Mechanism : Naringin influences neurogenesis and synaptic plasticity through modulation of brain-derived neurotrophic factor (BDNF) levels .

属性

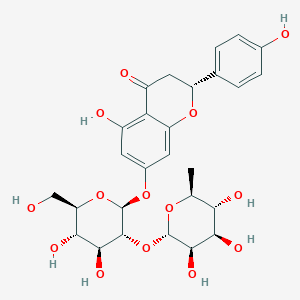

IUPAC Name |

(2R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16+,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPMSGMNTNDNHN-VVEPWVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。